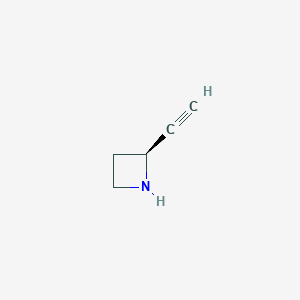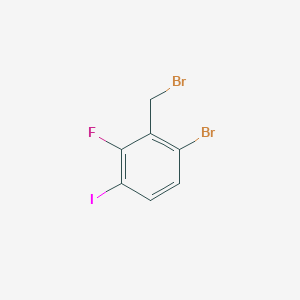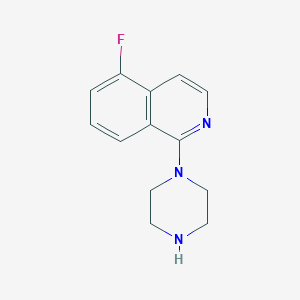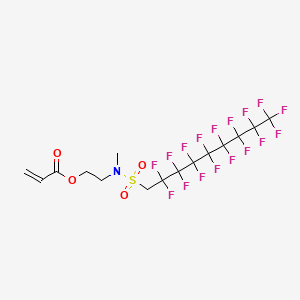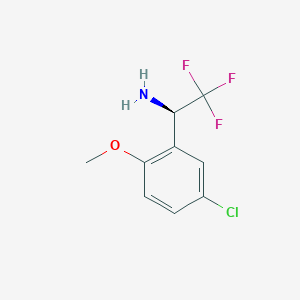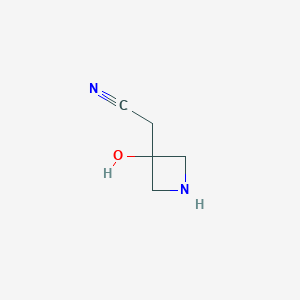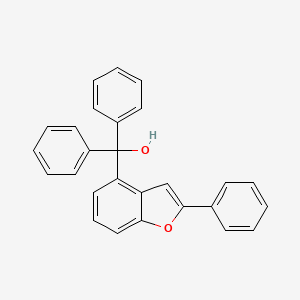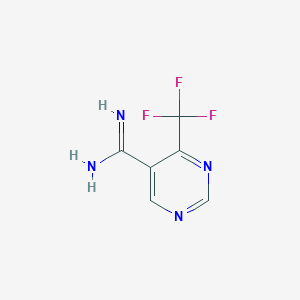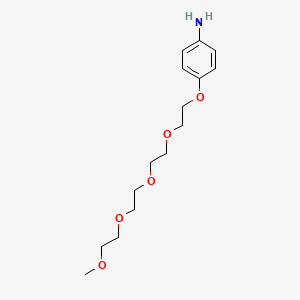
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is an organic compound characterized by the presence of a benzene ring substituted with an aniline group and a tetraoxatridecan-13-yl ether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline typically involves the reaction of 4-hydroxyaniline with 2,5,8,11-tetraoxatridecan-13-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its aniline group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The tetraoxatridecan-13-yl ether chain enhances the solubility and stability of the compound in aqueous and organic media, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)benzaldehyde: Contains a benzaldehyde group instead of an aniline group, used as a PEG linker in bioconjugation.
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)benzoyl chloride: Contains a benzoyl chloride group, used in the synthesis of amides and esters.
2,5,8,11-Tetraoxatridecan-13-yl laurate: Contains a laurate ester group, used in the production of surfactants and emulsifiers.
Uniqueness
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is unique due to its combination of aniline and tetraoxatridecan-13-yl ether functionalities, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C15H25NO5 |
|---|---|
Molekulargewicht |
299.36 g/mol |
IUPAC-Name |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline |
InChI |
InChI=1S/C15H25NO5/c1-17-6-7-18-8-9-19-10-11-20-12-13-21-15-4-2-14(16)3-5-15/h2-5H,6-13,16H2,1H3 |
InChI-Schlüssel |
PLAAYRWHJRTICV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)

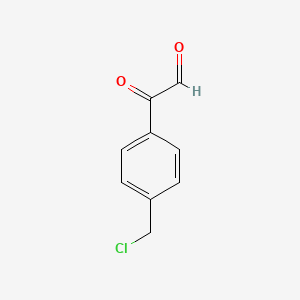
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
